molecular formula C13H22FNO3 B3070119 Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate CAS No. 1000995-94-7

Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate

Cat. No. B3070119
CAS RN: 1000995-94-7
M. Wt: 259.32 g/mol
InChI Key: HWSFRFALWWYHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate is a chemical compound with the molecular formula C13H22FNO3 and a molecular weight of 259.32 . It is also known by other names such as Leucine, fluoro-N- (1-oxo-4-penten-1-yl)-, ethyl ester; Fluoro-N- (1-oxo-4-penten-1-yl)leucine ethyl ester; deamino-2-allyl-glycyl-4-fluoro-DL-leucine ethyl ester .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4-fluoro-4-methyl-2- (pent-4-enoylamino)pentanoate . The InChI key is HWSFRFALWWYHTN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a boiling point of 359.3±37.0°C at 760 Torr and a density of 1.022±0.06 g/cm3 .

Scientific Research Applications

Fluorinated Compounds in Research

  • Synthesis Methods:

    • A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, was developed to address the high costs and toxicities associated with traditional methods (Qiu et al., 2009).
  • Liquid Crystal Research:

    • Studies on methylene-linked liquid crystal dimers, including those with fluorinated components, have been reported to exhibit unique phases and properties, useful for understanding molecular behaviors and applications in display technologies (Henderson & Imrie, 2011).
  • Fluorescent Chemosensors:

    • Fluorescent chemosensors based on 4-methyl-2,6-diformylphenol have been developed for detecting various analytes, showcasing the role of fluorophoric platforms in sensitive detection methods (Roy, 2021).

Application in Imaging and Diagnosis

  • PET Imaging:
    • The performance of 18F-Fluoro-Ethyl-Tyrosine (18F-FET) in PET imaging for the differential diagnosis of primary brain tumors highlights the significance of fluorinated compounds in enhancing diagnostic imaging accuracy and aiding in patient management (Dunet et al., 2012).

Polyfluorinated Compounds

  • Environmental Concerns and Applications:
    • A critical review of fluoropolymers emphasized their unique properties and suggested they should be treated separately from other PFAS for regulatory purposes, underscoring the importance of understanding the environmental impact and behavior of these compounds (Henry et al., 2018).

properties

IUPAC Name

ethyl 4-fluoro-4-methyl-2-(pent-4-enoylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO3/c1-5-7-8-11(16)15-10(9-13(3,4)14)12(17)18-6-2/h5,10H,1,6-9H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSFRFALWWYHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)NC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate
Reactant of Route 3
Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.